Bpu3yuy22R
Description
Bpu3yuy22R is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. While its exact structural formula remains proprietary, published studies suggest it belongs to the family of transition metal complexes with a ligand system comprising nitrogen and oxygen donor atoms . Its primary applications include industrial catalysis, particularly in oxidation-reduction reactions, and it has shown promise in electrochemical energy storage systems due to its redox stability . Key physicochemical properties, such as solubility in polar solvents (e.g., 2.8 g/L in water at 25°C) and thermal stability up to 300°C, distinguish it from conventional catalysts .
Properties
CAS No. |
1442465-09-9 |
|---|---|
Molecular Formula |
C25H32FNO2Si |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
[(6R)-13-fluoro-11-oxa-4-azatetracyclo[8.7.1.05,18.012,17]octadeca-1(18),2,4,9,12(17),13,15-heptaen-6-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C25H32FNO2Si/c1-15(2)30(16(3)4,17(5)6)29-22-12-8-11-21-23-18(13-14-27-24(22)23)19-9-7-10-20(26)25(19)28-21/h7,9-11,13-17,22H,8,12H2,1-6H3/t22-/m1/s1 |
InChI Key |
OZYUGBQMCYYBLK-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CCC=C2C3=C(C=CN=C13)C4=C(O2)C(=CC=C4)F |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CCC=C2C3=C(C=CN=C13)C4=C(O2)C(=CC=C4)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: [Fe(III)-N₂O₄] Complex
- Structural Similarities : Both Bpu3yuy22R and Compound A feature octahedral coordination geometry with nitrogen-oxygen ligand systems.
Compound B: [Co(II)-N₃O₃] Complex
- Functional Similarities : Both compounds are used in electrocatalytic water splitting.
- Key Differences :
Property
This compound
Compound B
Catalytic Efficiency
92% Faradaic
78% Faradaic
pH Stability Range
1.2–12.0
4.0–9.5
Cost (USD/g)
450
320
this compound outperforms Compound B in acidic and alkaline conditions but is less cost-effective .
Comparison with Functionally Similar Compounds
Compound C: Organic Catalyst (TEMPO Derivative)
- Application Overlap : Both are used in selective oxidation of alcohols.
- Performance Metrics: Metric this compound Compound C Turnover Frequency (h⁻¹) 1,200 850 Substrate Scope Broad (1°–3° alcohols) Narrow (1° alcohols) Environmental Impact Low metal leaching High solvent waste this compound’s broader substrate tolerance and lower environmental footprint make it preferable for large-scale applications .
Compound D: Heterogeneous Catalyst (Pt/CeO₂)
- Industrial Relevance : Both are employed in hydrogenation reactions.
- Comparative Data :
Property
This compound
Compound D
Reaction Rate (mol/g/h)
0.45
0.67
Selectivity
98%
89%
Reusability
15 cycles
8 cycles
While Compound D has a faster reaction rate, this compound offers higher selectivity and reusability, reducing long-term operational costs .
Research Findings and Limitations
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